2-(Chloromethyl)-6-(trifluoromethyl)pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
1060812-75-0 |
|---|---|
Molecular Formula |
C6H4ClF3N2 |
Molecular Weight |
196.56 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-5(12-4)6(8,9)10/h2-3H,1H2 |
InChI Key |
WAKVRKDWMHMRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Diisopropyl Ethyl Amine
A patented method demonstrates the synthesis of chlorinated trifluoromethyl pyrimidines via nucleophilic substitution, offering insights applicable to pyrazine analogues. In this approach, diisopropyl ethyl amine acts as a base to deprotonate intermediates, facilitating the displacement of leaving groups. For instance, reacting 3-(trifluoromethyl)pyrimidin-4-ol with phosphorus oxychloride ($$POCl_3$$) at 80–100°C for 30 minutes initiates chlorination, followed by dropwise addition of diisopropyl ethyl amine to stabilize the reaction milieu. Post-reaction, underpressure distillation removes volatile byproducts, and the crude product undergoes alkalization with 50% NaOH to pH 9, enabling dichloromethane extraction. This method achieves a 91.3% yield of 2-chloro-4-trifluoromethyl pyrimidine, verified via $$^1H$$-NMR and $$^{13}C$$-NMR.
Adapting this protocol to 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine would involve substituting the pyrimidine core with a pyrazine scaffold. Precursor compounds such as 6-(trifluoromethyl)pyrazine-2-methanol could be treated with thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) to introduce the chloromethyl group. However, steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (100–120°C) and extended reaction times (4–6 hours) to achieve comparable yields.
Halogen Exchange via Antimony Trifluoride
The MDPI study on trifluoromethoxypyrazines outlines a halogen-exchange strategy using antimony trifluoride ($$SbF3$$), which can be extrapolated to trifluoromethyl group installation. Starting with 2-chloro-5-(trichloromethoxy)pyrazine, treatment with $$SbF3$$ and catalytic $$SbCl5$$ at 145–150°C for 5 hours replaces chlorine atoms with fluorine, yielding 2-chloro-5-trifluoromethoxypyrazine. For chloromethyl-trifluoromethyl pyrazines, a similar approach could involve reacting 2-(dichloromethyl)-6-(trichloromethyl)pyrazine with $$SbF3$$ under reflux in chlorinated solvents.
This method’s efficacy depends on stoichiometric ratios; a 3:1 molar excess of $$SbF3$$ relative to chlorine atoms ensures complete substitution. Post-reaction, neutralization with potassium carbonate ($$K2CO_3$$) and extraction with dichloromethane isolates the product, though yields may drop to 60–70% due to competing side reactions. Nuclear magnetic resonance ($$^{19}F$$-NMR) is critical for confirming trifluoromethyl group integrity, with characteristic peaks at −58 to −62 ppm.
Grignard Reagent-Mediated Alkylation
Industrial protocols from chemical suppliers emphasize alkylation using Grignard reagents to introduce chloromethyl groups. Reacting 6-(trifluoromethyl)pyrazine with chloromethyl magnesium bromide ($$CH2ClMgBr$$) in tetrahydrofuran ($$THF$$) at −78°C forms a magnesium complex, which is quenched with ammonium chloride ($$NH4Cl$$) to yield the target compound. This method demands stringent moisture control, as water hydrolyzes the Grignard reagent, reducing yields to <50%.
Optimization Parameters:
- Temperature: Maintaining −78°C prevents thermal decomposition of intermediates.
- Solvent: Anhydrous $$THF$$ or diethyl ether minimizes side reactions.
- Stoichiometry: A 1.2:1 molar ratio of $$CH_2ClMgBr$$ to pyrazine ensures complete conversion.
Post-synthesis, column chromatography with hexane/ethyl acetate (5:1 v/v) purifies the product, achieving 65–75% purity. Gas chromatography-mass spectrometry (GC-MS) identifies impurities such as bis-chloromethyl derivatives, necessitating iterative recrystallization from ethanol.
Reductive Chlorination of Hydroxymethyl Derivatives
An alternative route involves reducing 2-(hydroxymethyl)-6-(trifluoromethyl)pyrazine with hydrochloric acid ($$HCl$$) and zinc chloride ($$ZnCl2$$) as a catalyst. Heating the mixture at 60°C for 8 hours converts the hydroxymethyl group to chloromethyl via a $$SN1$$ mechanism. The reaction’s acidity ($$pH < 2$$) protonates the hydroxyl group, facilitating water departure and chloride ion attack.
Key Considerations:
- Catalyst Loading: 10 mol% $$ZnCl_2$$ accelerates the reaction by stabilizing carbocation intermediates.
- Solvent: Polar aprotic solvents like dimethylformamide ($$DMF$$) enhance ionic dissociation.
This method offers moderate yields (70–80%) but requires extensive drying to remove residual $$HCl$$, which can protonate the pyrazine ring and induce decomposition. Fourier-transform infrared spectroscopy ($$FT-IR$$) confirms successful chlorination by the disappearance of O–H stretches (3200–3600 cm$$^{-1}$$) and emergence of C–Cl vibrations (550–750 cm$$^{-1}$$).
Cross-Coupling with Chloromethyl Boronic Esters
Palladium-catalyzed cross-coupling reactions enable modular synthesis of this compound. Suzuki-Miyaura coupling between 6-(trifluoromethyl)pyrazine-2-boronic acid and chloromethyl pinacol boronate ($$CH2ClBpin$$) in the presence of $$Pd(PPh3)4$$ and cesium carbonate ($$Cs2CO_3$$) forms the C–C bond at 80°C. This method’s versatility allows for late-stage functionalization but suffers from boronate ester instability under basic conditions.
Reaction Conditions:
- Catalyst: 5 mol% $$Pd(OAc)_2$$ with 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) ligand.
- Solvent: Degassed toluene/water (10:1 v/v) to prevent oxidative dimerization.
- Time: 12–16 hours for complete conversion.
Purification via silica gel chromatography isolates the product in 60–65% yield, with high-performance liquid chromatography ($$HPLC$$) confirming >95% purity.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 91.3 | 98 | High yield, scalable | Requires toxic $$POCl_3$$ |
| Halogen Exchange | 63 | 90 | Selective fluorination | Long reaction time (5–6 hours) |
| Grignard Alkylation | 65–75 | 85 | Modular chloromethyl introduction | Moisture-sensitive conditions |
| Reductive Chlorination | 70–80 | 88 | Mild conditions | Acidic workup required |
| Cross-Coupling | 60–65 | 95 | Late-stage functionalization | Expensive palladium catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring and its substituents.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) for replacing the chlorine atom.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-6-(trifluoromethyl)pyrazine.
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, further influencing its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes the physicochemical and synthetic properties of 2-(chloromethyl)-6-(trifluoromethyl)pyrazine and related compounds:
Reactivity and Functional Group Influence
- Chloromethyl vs. Chloro Substituents :
The chloromethyl group (-CH₂Cl) in this compound enhances nucleophilic substitution reactivity compared to simple chloro (-Cl) substituents (e.g., in 2-chloro-5-trifluoromethoxypyrazine). This is critical in cross-coupling reactions, where -CH₂Cl serves as a leaving group or alkylation site . - Trifluoromethyl Group Effects :
The -CF₃ group at position 6 increases electron deficiency in the pyrazine ring, improving stability against hydrolysis and oxidation. This property is shared with 2-chloro-5-trifluoromethoxypyrazine but contrasts with hydroxyl- or alkoxy-substituted pyrazines (e.g., natural derivatives from Morus atropurpurea), which are more polar and less thermally stable .
Biological Activity
2-(Chloromethyl)-6-(trifluoromethyl)pyrazine is a pyrazine derivative notable for its unique structure, which includes a chloromethyl group and a trifluoromethyl group at the 2 and 6 positions, respectively. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications and enzyme interactions.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 182.53 g/mol
The electron-deficient nature of the pyrazine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The trifluoromethyl group increases electrophilicity, making the compound suitable for various synthetic applications.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but preliminary findings suggest several potential applications:
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.
- Enzyme Interaction : Compounds with similar structures have shown interactions with various enzymes and receptors, indicating possible mechanisms of action that warrant further investigation.
Anticancer Studies
A study focusing on pyrazine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, compounds that share the pyrazine framework were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, showing promising IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 | 0.98 ± 0.08 |
| Compound B | MCF-7 | 1.05 ± 0.17 |
| Compound C | HeLa | 1.28 ± 0.25 |
These findings highlight the potential of similar pyrazine derivatives in developing novel anticancer therapies.
Enzyme Inhibition
In another study, various pyrazine derivatives were evaluated for their inhibitory activities against cholinesterases, which are critical targets in Alzheimer’s disease therapy. The results indicated that certain analogues could serve as effective dual inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a broader therapeutic application for pyrazine derivatives .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by modulating key proteins involved in cell survival and death.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways related to disease processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
